1-ethyl-N-(3-fluoro-4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 1-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl and ethyl groups: These groups can be introduced via substitution reactions using reagents such as phenyl halides and ethyl halides.
Fluorination and methylation: The fluorine and methyl groups are introduced using fluorinating agents and methylating agents, respectively.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on its application, but it generally exerts its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to 1-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridine derivatives. These compounds share the core structure but differ in the substituents attached to the core. The uniqueness of 1-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Some similar compounds include:
- 1-ETHYL-N~4~-(3-CHLORO-4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 1-ETHYL-N~4~-(3-BROMO-4-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Properties
Molecular Formula |
C22H19FN4O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-ethyl-N-(3-fluoro-4-methylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19FN4O/c1-3-27-21-18(13-24-27)17(12-20(26-21)15-7-5-4-6-8-15)22(28)25-16-10-9-14(2)19(23)11-16/h4-13H,3H2,1-2H3,(H,25,28) |
InChI Key |
AGMUNAIVKCLHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)C)F |
Origin of Product |
United States |
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